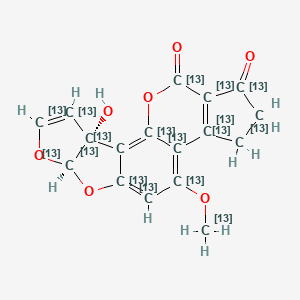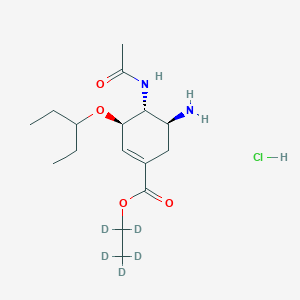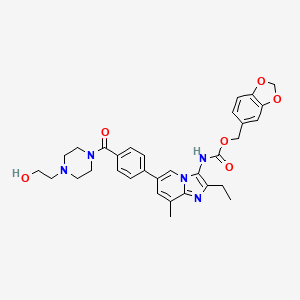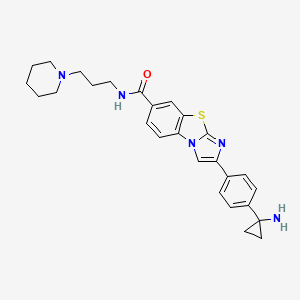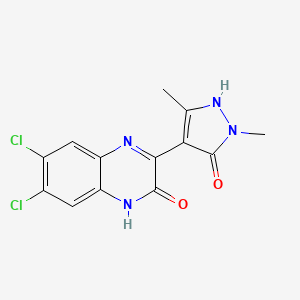![molecular formula C33H41NO6S B12404872 2-Tert-butoxy-2-[4-(3,4-dimethylphenyl)-3-(methanesulfonamido)-2,5-dimethyl-6-(5-methylchroman-6-yl)phenyl]acetic acid](/img/structure/B12404872.png)
2-Tert-butoxy-2-[4-(3,4-dimethylphenyl)-3-(methanesulfonamido)-2,5-dimethyl-6-(5-methylchroman-6-yl)phenyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Integrase-LEDGF/p75 allosteric inhibitor 1 is a compound designed to inhibit the interaction between the human immunodeficiency virus 1 (HIV-1) integrase and its cellular cofactor, lens epithelium-derived growth factor p75 (LEDGF/p75). This interaction is crucial for the integration of the HIV-1 genome into the host cell’s DNA, a key step in the viral replication cycle. By disrupting this interaction, Integrase-LEDGF/p75 allosteric inhibitor 1 exhibits potent anti-HIV-1 activity, making it a promising candidate for antiretroviral therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of Integrase-LEDGF/p75 allosteric inhibitor 1 involves optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The process may also involve purification steps such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions: Integrase-LEDGF/p75 allosteric inhibitor 1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or sulfonyl chlorides.
Major Products: The major products formed from these reactions include various derivatives of the benzene scaffold, each with different functional groups that enhance the compound’s binding affinity and specificity for the HIV-1 integrase .
Aplicaciones Científicas De Investigación
Integrase-LEDGF/p75 allosteric inhibitor 1 has several scientific research applications:
Chemistry: Used as a model compound to study the interaction between small molecules and protein targets.
Biology: Investigates the role of LEDGF/p75 in cellular processes and its interaction with HIV-1 integrase.
Medicine: Explores its potential as an antiretroviral drug for the treatment of HIV-1 infection.
Industry: Utilized in the development of new antiretroviral therapies and in the study of drug resistance mechanisms
Mecanismo De Acción
Integrase-LEDGF/p75 allosteric inhibitor 1 exerts its effects by binding to the LEDGF/p75 binding site on the HIV-1 integrase. This binding disrupts the interaction between the integrase and LEDGF/p75, preventing the integration of the viral genome into the host cell’s DNA. Additionally, the compound promotes hyper-multimerization of the integrase, leading to the production of defective viral particles .
Comparación Con Compuestos Similares
BDM-2: Another potent integrase-LEDGF/p75 allosteric inhibitor with a similar mechanism of action.
MUT101: Exhibits dual anti-HIV-1 activity at both integration and post-integration stages.
MUT872, MUT884, MUT916: Other compounds in the same series with varying degrees of potency and specificity.
Uniqueness: Integrase-LEDGF/p75 allosteric inhibitor 1 is unique due to its high binding affinity and specificity for the LEDGF/p75 binding site on the HIV-1 integrase. It also exhibits potent anti-HIV-1 activity, even against strains resistant to other classes of antiretroviral drugs .
Propiedades
Fórmula molecular |
C33H41NO6S |
|---|---|
Peso molecular |
579.7 g/mol |
Nombre IUPAC |
2-[4-(3,4-dimethylphenyl)-3-(methanesulfonamido)-2,5-dimethyl-6-(5-methyl-3,4-dihydro-2H-chromen-6-yl)phenyl]-2-[(2-methylpropan-2-yl)oxy]acetic acid |
InChI |
InChI=1S/C33H41NO6S/c1-18-12-13-23(17-19(18)2)27-21(4)28(25-14-15-26-24(20(25)3)11-10-16-39-26)29(22(5)30(27)34-41(9,37)38)31(32(35)36)40-33(6,7)8/h12-15,17,31,34H,10-11,16H2,1-9H3,(H,35,36) |
Clave InChI |
JCQVWFOOYKCORR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2=C(C(=C(C(=C2NS(=O)(=O)C)C)C(C(=O)O)OC(C)(C)C)C3=C(C4=C(C=C3)OCCC4)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


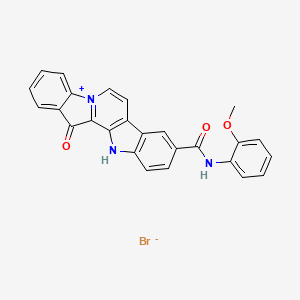
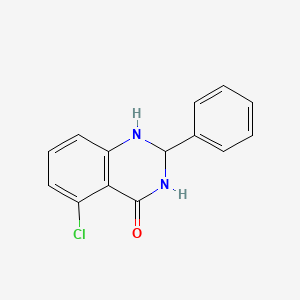
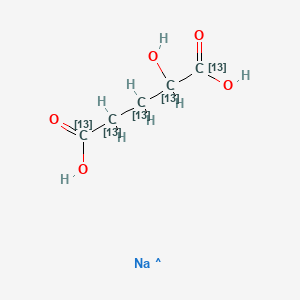
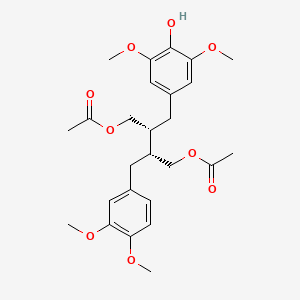
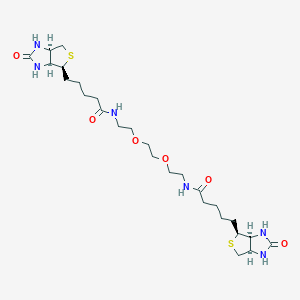
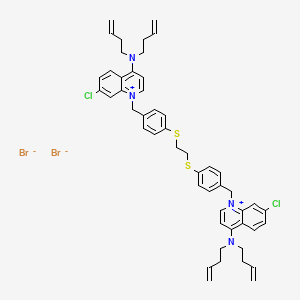

![[(1R,2R,19R,20R,22R)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12404854.png)

